3-Amino-2-oxetanone
CAS No.:
Cat. No.: VC14322918
Molecular Formula: C3H5NO2
Molecular Weight: 87.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H5NO2 |
|---|---|
| Molecular Weight | 87.08 g/mol |
| IUPAC Name | 3-aminooxetan-2-one |
| Standard InChI | InChI=1S/C3H5NO2/c4-2-1-6-3(2)5/h2H,1,4H2 |
| Standard InChI Key | NEUYIGRTSOYBCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(=O)O1)N |
Introduction
Structural and Physicochemical Properties
Table 1: Key Physicochemical Parameters of (S)-3-Amino-2-Oxetanone p-Toluenesulfonic Acid Salt
| Property | Value |
|---|---|
| CAS Number | 112839-95-9 |
| Molecular Formula | C₁₀H₁₃NO₅S |
| Molecular Weight | 259.279 g/mol |
| Exact Mass | 259.051453 Da |
| PSA (Polar Surface Area) | 115.07 Ų |
| LogP (Partition Coefficient) | 1.89 |
The moderate LogP value indicates balanced lipophilicity, making it suitable for drug design applications where membrane permeability and solubility are critical .
Synthetic Methodologies
Patent-Based Approaches
A 2020 Chinese patent (CN111925344A) outlines a three-step synthesis of 3-oxetanone from 1,3-dichloroacetone and ethylene glycol :
-
Carbonyl Protection: Reacting 1,3-dichloroacetone with ethylene glycol under acidic conditions (H₂SO₄ or p-TsOH) to form a protected intermediate.
-
Ring-Closing Reaction: Treating the intermediate with NaOH/KOH to induce cyclization.
-
Deprotection: Acid-catalyzed cleavage to yield 3-oxetanone.
Although this patent focuses on 3-oxetanone, substituting ethylene glycol with amino-containing diols could theoretically yield 3-amino-2-oxetanone. For instance, replacing ethylene glycol with 2-amino-1,3-propanediol might introduce the requisite amino group during the protection step.
Photoredox Decarboxylative Strategies
Recent work by PMC (2023) describes the conversion of α-amino acids to 3-oxetanols via visible light photoredox catalysis . While targeting oxetanols, this method’s use of 3-oxetanone as an electrophilic partner suggests adaptability for synthesizing 3-amino-2-oxetanone. By employing N-aryl α-amino acids (e.g., phenylalanine derivatives) and optimizing reaction conditions (CrCl₃/TMSCl cocatalysts), analogous pathways could yield amino-substituted oxetanes.
Applications in Organic Synthesis
Spirocyclic Architectures
The MDPI study (2025) highlights 3-oxetanone-derived spirooxazolidines as key intermediates for nitrogen-containing heterocycles . For example, Pd-catalyzed C–N activation of spirocyclic oxazolidines enables access to morpholine derivatives (Scheme 3B-C) . Introducing an amino group at the oxetane’s C3 position could enhance the reactivity of these spirocycles, facilitating novel ring-expansion or functionalization reactions.
Challenges and Future Directions
Stability and Reactivity
The strained oxetane ring in 3-amino-2-oxetanone predisposes it to ring-opening reactions, particularly under acidic or nucleophilic conditions . Stabilization strategies, such as salt formation (e.g., p-toluenesulfonic acid salt) or protective group chemistry, require further exploration.
Scalability
Current synthetic routes to 3-oxetanone derivatives involve multistep sequences with moderate yields (e.g., 82–92% in the patent method) . Adapting these for 3-amino-2-oxetanone will necessitate optimizing reaction conditions to minimize byproducts like dipropargylation compounds .
Medicinal Chemistry Applications
Future studies should evaluate 3-amino-2-oxetanone as a bioisostere in protease inhibitors or ion channel modulators. Its ability to engage in hydrogen bonding while avoiding metabolic liabilities (e.g., glucuronidation) could address challenges faced by carboxylic acid-containing drugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume